7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The target molecule features:
- 1-(3-Methoxyphenyl) group: Introduces electron-donating methoxy substituents, influencing electronic properties and solubility.
- 2-[3-(Propan-2-yloxy)propyl] chain: A branched alkoxy side chain that may modulate lipophilicity and bioavailability.
Properties
Molecular Formula |
C24H24BrNO5 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
7-bromo-1-(3-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24BrNO5/c1-14(2)30-11-5-10-26-21(15-6-4-7-17(12-15)29-3)20-22(27)18-13-16(25)8-9-19(18)31-23(20)24(26)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3 |
InChI Key |
LDSMFNZLGLJHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This compound belongs to the class of chromeno-pyrrole derivatives and has garnered interest in medicinal chemistry due to its unique structural features and proposed mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C24H24BrNO5
- Molecular Weight : 486.4 g/mol
- Structural Features : The compound contains a bromine atom, a methoxyphenyl group, and a dihydrochromeno-pyrrole core, which contribute to its reactivity and biological activity.
Research indicates that 7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The presence of halogenated pyrroles has been associated with enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anticancer Potential : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways or direct interaction with DNA.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
- Antibacterial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 7-Bromo... | Staphylococcus aureus | 32 |
| 7-Bromo... | Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. For example:
- Halogen Substitution : The presence of bromine at specific positions has been linked to increased potency against certain bacterial strains.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at C7 | Enhanced antibacterial activity |
| Methoxy group at C3 | Improved lipophilicity |
Applications in Medicinal Chemistry
The unique properties of 7-Bromo-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it an attractive candidate for further research in various therapeutic areas:
- Drug Development : Its potential as an antimicrobial or anticancer agent positions it well for development into new pharmaceuticals.
- Synthetic Modifications : Ongoing research focuses on modifying its structure to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Functional Comparisons
The compound is part of a library of 223 synthetic 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . Key structural variations among analogues occur at three positions:
| Position | Target Compound | Common Variants in Library |
|---|---|---|
| 7 | Bromo | Hydrogen, Chloro, Fluoro, or other halogens |
| 1 | 3-Methoxyphenyl | Phenyl, 4-Fluorophenyl, 2-Nitrophenyl, etc. |
| 2 | 3-(Propan-2-yloxy)propyl | Linear alkyl (e.g., ethyl, butyl), alkoxy chains, or aryl groups |
Key Observations:
Brominated derivatives generally exhibit higher molecular weights (~20–30% increase) compared to non-halogenated analogues, affecting solubility and crystallization behavior.
Aryl Group Diversity (Position 1): The 3-methoxyphenyl group in the target compound contributes to moderate lipophilicity (calculated LogP ~2.5) compared to electron-deficient groups like nitro (LogP ~1.8) or electron-rich groups like 4-methylphenyl (LogP ~3.0). Methoxy groups are known to enhance metabolic stability compared to hydroxylated analogues, which may undergo faster glucuronidation.
Longer alkoxy chains (e.g., butoxy) may increase lipophilicity but reduce aqueous solubility, while shorter chains (e.g., methoxyethyl) balance these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
